molecular formula C5H10O2 B13299218 2-Furanol, tetrahydro-2-methyl- CAS No. 7326-46-7

2-Furanol, tetrahydro-2-methyl-

Cat. No.: B13299218
CAS No.: 7326-46-7
M. Wt: 102.13 g/mol
InChI Key: WBESQMVRIKXRFL-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Organic Synthesis

Tetrahydrofuran (B95107) (THF), a saturated heterocyclic compound with the formula (CH₂)₄O, is a cornerstone of organic chemistry. ijrst.com It is a colorless, water-miscible organic liquid that serves as a versatile solvent and a precursor for polymers. ijrst.comwikipedia.org Its polarity and wide liquid range make it suitable for a variety of chemical reactions. wikipedia.org The tetrahydrofuran ring is a prevalent structural motif in a vast number of naturally occurring and biologically active molecules, including lignans (B1203133) and polyether ionophores. nih.gov

Substituted tetrahydrofurans, in particular, are of significant interest due to their diverse biological activities, which include antitumor, antimicrobial, and antiprotozoal properties. nih.gov The synthesis of these substituted tetrahydrofurans is a major focus in organic chemistry, with numerous methods developed for their stereoselective preparation. nih.govuni-saarland.de These methods often involve nucleophilic substitution reactions, such as the intramolecular SN2 and SN1 reactions of hydroxyl nucleophiles, and the addition of alcohols to epoxides. nih.gov

Within this context, 2-Furanol, tetrahydro-2-methyl-, a derivative of tetrahydrofuran, holds a specific position. Its structure, featuring a hydroxyl group at the 2-position of the tetrahydrofuran ring, imparts unique chemical properties that make it a valuable intermediate and solvent in organic synthesis. solubilityofthings.comevitachem.com

Historical Trajectories of Academic Investigations on Substituted Tetrahydrofurans

Academic research into substituted tetrahydrofurans has a rich history, driven by the discovery of their presence in a wide array of natural products. nih.gov Early investigations focused on the isolation and structural elucidation of these natural products, which in turn spurred the development of synthetic methodologies to access these complex molecules.

Key historical developments in the synthesis of substituted tetrahydrofurans include:

Intramolecular Cyclization Reactions: The use of intramolecular SN2 reactions of hydroxy epoxides, first described in 1978, became a frequently utilized method for constructing complex molecules containing tetrahydrofuran rings. nih.gov

Stereoselective Synthesis: As the importance of stereochemistry in biological activity became more apparent, research efforts shifted towards the development of stereocontrolled syntheses of substituted tetrahydrofurans. This included methods based on [4+3] annulation reactions and Matteson homologations. nih.govuni-saarland.de

Dearomatization of Furan (B31954): The dearomatization of furan to produce substituted tetrahydrofurans has also been an area of active investigation, providing alternative routes to these important heterocyclic structures. acs.org

These historical trajectories have laid the groundwork for contemporary research, which continues to explore novel and more efficient methods for the synthesis of substituted tetrahydrofurans with high levels of stereocontrol.

Fundamental Academic Significance of 2-Furanol, tetrahydro-2-methyl- within Chemical Science Methodologies

The academic significance of 2-Furanol, tetrahydro-2-methyl- lies in its versatile applications and unique chemical properties. solubilityofthings.com It is recognized for its role as a polar aprotic solvent, capable of dissolving a wide range of organic compounds. solubilityofthings.com This property makes it a valuable medium for various chemical reactions and extraction processes. solubilityofthings.com

Key aspects of its academic significance include:

Solvent and Intermediate in Synthesis: It serves as a solvent and an intermediate in the synthesis of fine chemicals and agrochemicals. solubilityofthings.comevitachem.com Its favorable solubility in both polar and non-polar environments enhances its utility in industrial processes. solubilityofthings.com

Ring-Chain Tautomerism: 2-Furanol, tetrahydro-2-methyl- exists in equilibrium with its open-chain tautomer, 5-hydroxy-2-pentanone. nist.gov The study of this ring-chain tautomerism provides valuable insights into the stability and reactivity of heterocyclic systems. nist.gov

Natural Product Chemistry: The compound has been identified in the volatile organic compounds produced by Streptomyces species and in the bio-oil from the pyrolysis of rice husk, indicating its relevance in the study of natural products and biomass conversion. mun.caresearchgate.net It has also been identified in extracts of Ammi visnaga. japsonline.com

Environmental Profile: 2-Furanol, tetrahydro-2-methyl- is considered to be more biodegradable than many other solvents, making it a "greener" alternative in various applications. solubilityofthings.com

The following table summarizes some of the key chemical data for 2-Furanol, tetrahydro-2-methyl-:

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
CAS Number 7326-46-7
Appearance Colorless liquid
Boiling Point Not available
Density Not available
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 29.5 Ų

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloxolan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(6)3-2-4-7-5/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBESQMVRIKXRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10993994
Record name 2-Methyloxolan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7326-46-7
Record name 2-Furanol, tetrahydro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007326467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloxolan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Furanol, Tetrahydro 2 Methyl

Ring-Chain Tautomerism Studies: Equilibrium with 5-Hydroxypentan-2-one

One of the most fundamental characteristics of 2-Furanol, tetrahydro-2-methyl- is its existence in a dynamic equilibrium with its open-chain tautomer, 5-Hydroxypentan-2-one. This ring-chain tautomerism is a reversible intramolecular process involving the formation and cleavage of a hemiketal.

The equilibrium between the cyclic hemiketal (2-Furanol, tetrahydro-2-methyl-) and the open-chain hydroxy ketone (5-Hydroxypentan-2-one) has been investigated through spectroscopic and thermodynamic studies. Early research by Whiting and Edward provided crucial insights into this dynamic process. thegoodscentscompany.com

Utilizing ultraviolet, infrared, and nuclear magnetic resonance (NMR) spectroscopy, it was determined that in many common organic solvents, there is a slight preference for the open-chain 5-Hydroxypentan-2-one form. thegoodscentscompany.com The position of the equilibrium is sensitive to environmental conditions. An increase in the temperature or the polarity of the solvent tends to shift the equilibrium further toward the open-chain tautomer. Notably, in aqueous solutions, the equilibrium lies almost completely on the side of the open-chain form, with no significant evidence of the cyclic hemiketal. thegoodscentscompany.com

Thermodynamic data for this tautomerization is available, quantifying the energetic difference between the two forms. The standard enthalpy of reaction (ΔrH°) for the conversion of the cyclic form to the open-chain form provides a measure of their relative stability.

Tautomerization Equilibrium Data

Reaction Solvent Method ΔrH° (kJ/mol) Reference
2-Furanol, tetrahydro-2-methyl- ⇌ 5-Hydroxypentan-2-one Dioxane Equilibration (Eqk) +3 Whiting and Edward, 1971 bohrium.com

The positive enthalpy value indicates that the ring-chain tautomerization to the open-chain form is a slightly endothermic process in dioxane, with the cyclic form being marginally more stable in this solvent. bohrium.com

While detailed computational studies specifically targeting the tautomeric equilibrium of 2-Furanol, tetrahydro-2-methyl- and 5-Hydroxypentan-2-one are not extensively reported in publicly available literature, the principles of computational chemistry provide a framework for such an analysis.

Theoretical investigations would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the geometric structures and electronic properties of both tautomers. These calculations can predict the relative energies of the cyclic and open-chain forms, thereby determining the thermodynamically preferred isomer under various conditions (e.g., in the gas phase or in different solvents, using continuum solvation models).

Furthermore, computational methods can be used to map the potential energy surface of the interconversion process. By locating the transition state structure connecting the two tautomers, the activation energy barrier for both the ring-opening and ring-closing reactions can be calculated. This would provide valuable kinetic information, elucidating the rate at which equilibrium is established. Such studies would complement experimental findings by offering a molecular-level understanding of the factors governing this tautomeric relationship.

Acid-Catalyzed Transformations and Ring-Opening Pathways

In the presence of an acid catalyst, 2-Furanol, tetrahydro-2-methyl- can undergo a variety of transformations, primarily driven by the protonation of the hydroxyl group or the ring oxygen, leading to dehydration and rearrangement reactions.

The acid-catalyzed dehydration of 2-Furanol, tetrahydro-2-methyl- is expected to proceed via a mechanism analogous to that of other tertiary alcohols. The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water).

Departure of the water molecule generates a tertiary carbocation intermediate at the C-2 position. This carbocation is stabilized by the adjacent oxygen atom through resonance. From this intermediate, the reaction can proceed in several ways:

Elimination: A proton can be abstracted from an adjacent carbon atom (C-3 or the methyl group at C-2) by a weak base (such as water or the conjugate base of the acid catalyst) to form an alkene. This elimination typically follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.

Ring-Opening: The carbocation can be captured by a nucleophile, or the positive charge can induce the cleavage of the tetrahydrofuran (B95107) ring, leading to open-chain products.

Rearrangement: While the initial tertiary carbocation is relatively stable, rearrangements could occur if a more stable intermediate can be formed, although this is less likely without significant structural strain.

The acid-catalyzed dehydration of 2-Furanol, tetrahydro-2-methyl- is predicted to yield a mixture of olefinic products. Based on the elimination mechanism described above, the primary products would be unsaturated furan (B31954) derivatives.

Potential Products of Acid-Catalyzed Dehydration

Product Name Structure Formation Pathway
2-Methyl-2,3-dihydrofuran Unsaturated cyclic ether Elimination of H+ from C-3
2-Methylene-tetrahydrofuran Unsaturated cyclic ether Elimination of H+ from the C-2 methyl group

The relative ratio of these products would depend on the reaction conditions, such as temperature and the nature of the acid catalyst. Following Zaitsev's rule, 2-Methyl-2,3-dihydrofuran , being the more substituted alkene, is expected to be the major product.

Ring-opening under acidic conditions, potentially followed by hydrolysis, could lead to the formation of various carbonyl derivatives. For instance, cleavage of the C-O bond could ultimately lead back to 5-hydroxypentan-2-one or other rearranged keto-alcohols.

Oxidation and Reduction Chemistry at the Hydroxyl and Ring Positions

The hydroxyl group and the tetrahydrofuran ring of 2-Furanol, tetrahydro-2-methyl- are susceptible to both oxidation and reduction reactions.

Oxidation: The secondary alcohol functionality at C-2 can be oxidized to a ketone. However, given that this hydroxyl is part of a hemiketal, oxidation would lead to the formation of a lactone. The product of the oxidation of 2-Furanol, tetrahydro-2-methyl- is γ-valerolactone. This transformation can be achieved using a variety of oxidizing agents common for the conversion of secondary alcohols to ketones.

In some cases, oxidation reactions involving related furan derivatives have been shown to proceed through more complex mechanisms involving ring-opening and closing. For example, the oxidation of tetrahydrofurfuryl alcohol can be directed to form 2-methyltetrahydrofuran (B130290), a reaction that involves both oxidation and reduction steps at different parts of the molecule, often facilitated by specific catalysts. researchgate.net

Reduction: The reduction of the hemiketal functional group in 2-Furanol, tetrahydro-2-methyl- would lead to the formation of a diol. The primary product of this reduction would be 1,4-pentanediol (B150768), formed via the reduction of the open-chain tautomer, 5-hydroxypentan-2-one.

Alternatively, catalytic hydrogenation could reduce the hydroxyl group entirely, a process known as hydrogenolysis. This reaction would yield 2-methyltetrahydrofuran (2-MTHF) , a valuable solvent and biofuel component. This transformation is a key step in the biomass-to-chemicals pathway, where levulinic acid is converted to 2-MTHF, often proceeding through γ-valerolactone and 1,4-pentanediol intermediates. The direct hydrogenolysis of the C-O bond at the anomeric center is facilitated by heterogeneous metal catalysts.

Selective Oxidation Methodologies to Carbonyl Compounds

The oxidation of 2-Furanol, tetrahydro-2-methyl- is dictated by its tautomeric equilibrium. The cyclic form is a tertiary alcohol, which cannot be oxidized to a carbonyl compound without the cleavage of a carbon-carbon bond. However, the open-chain tautomer, 4-hydroxypentan-2-one (B1618087), possesses a secondary hydroxyl group that is amenable to oxidation.

The primary product from the selective oxidation of the secondary alcohol in 4-hydroxypentan-2-one is pentane-2,4-dione, a 1,3-dicarbonyl compound. Standard oxidation methodologies for converting secondary alcohols to ketones are applicable. These reactions typically involve reagents such as chromium-based compounds (e.g., pyridinium (B92312) chlorochromate, PCC), manganese-based reagents (e.g., potassium permanganate, KMnO4), or processes like the Swern or Dess-Martin periodinane oxidation.

The presence of the ketone group in the 4-hydroxypentan-2-one tautomer allows for specific reactions like the haloform reaction. When treated with sodium hypoiodite (B1233010) (I₂ in NaOH), the methyl ketone moiety (CH₃CO-) undergoes oxidation, leading to the formation of iodoform (B1672029) (CHI₃), a yellow precipitate. ncert.nic.in This reaction can be used for the qualitative detection of the CH₃CO- group or the CH₃CH(OH)- group, which is oxidized to a methyl ketone under the reaction conditions. ncert.nic.in

Furthermore, the oxidation of 4-hydroxypentan-2-one serves as a pathway to synthesize more complex molecules. For instance, it is a precursor in the synthesis of certain flavoring agents, such as Maltol (3-hydroxy-2-methyl-4-pyrone), highlighting the utility of its oxidation products.

Hydrogenation and Dehydrogenation Studies

The hydrogenation and dehydrogenation of the 2-Furanol, tetrahydro-2-methyl- system are intrinsically linked to its tautomer, 4-hydroxypentan-2-one, and its isomer, γ-valerolactone (GVL). These reactions often involve the interconversion of diols, hydroxy ketones, and lactones.

Dehydrogenation

The dehydrogenation of 1,4-pentanediol is a key process that can lead to either γ-valerolactone or 4-hydroxypentan-2-one (the open-chain form of 2-Furanol, tetrahydro-2-methyl-). acs.org The reaction, typically catalyzed by copper chromite, proceeds through the initial dehydrogenation of the secondary alcohol group of 1,4-pentanediol to form the intermediate 4-hydroxypentan-2-one. acs.org From this intermediate, two pathways are possible:

Cyclization and further dehydrogenation to γ-valerolactone: The 4-hydroxypentan-2-one can cyclize to the hemiketal (2-Furanol, tetrahydro-2-methyl-) which then undergoes further dehydrogenation to yield the stable five-membered lactone, γ-valerolactone. researchgate.net This is often the major product, with yields reported as high as 80-90%. acs.org

Formation of 4-hydroxypentan-2-one: Under slightly acidic conditions, the formation of 4-hydroxypentan-2-one (referred to as γ-acetopropanol in older literature) can be favored, with yields up to 30% being isolated. acs.org

The table below summarizes findings from the dehydrogenation of 1,4-pentanediol. acs.org

CatalystAdditiveConditionsMajor Product(s)Yield (%)Reference
Copper chromiteNoneLiquid phase, refluxγ-Valerolactone80% acs.org
Copper chromiteStearic acid (0.003-0.005 mol%)Distillationγ-Valerolactone, 4-Hydroxypentan-2-one~70% (GVL), 30% (Hydroxyketone) acs.org
Copper chromiteKOH, NaH₂PO₄, or DarcoVigorous stirring, refluxγ-Valerolactone87-90% acs.org

Hydrogenation

Hydrogenation reactions involve the reduction of the carbonyl or hemiketal functionality. The hydrogenation of the carbonyl group in the open-chain tautomer, 4-hydroxypentan-2-one, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., with H₂ over a metal catalyst), yields 1,4-pentanediol. This process is the reverse of the initial step in the dehydrogenation of the diol.

Nucleophilic and Electrophilic Reactivity of the Tetrahydrofuran Core

The reactivity of 2-Furanol, tetrahydro-2-methyl- is characterized by the interplay of nucleophilic and electrophilic centers in both its cyclic and open-chain forms. libretexts.orgncert.nic.in

Nucleophilic Character

The oxygen atoms in the molecule are the primary nucleophilic centers.

In the cyclic hemiketal form, both the hydroxyl oxygen and the ether oxygen of the tetrahydrofuran ring possess lone pairs of electrons, rendering them nucleophilic. They can be protonated by acids or coordinate to Lewis acids. khanacademy.orglibretexts.org

In the open-chain tautomer, 4-hydroxypentan-2-one, the hydroxyl oxygen is nucleophilic, as is the oxygen of the carbonyl group. ncert.nic.in The nucleophilic attack of the hydroxyl group onto the carbonyl carbon is the basis of the intramolecular cyclization to form the hemiketal. khanacademy.orgkhanacademy.org

Electrophilic Character

The principal electrophilic center in the cyclic hemiketal is the anomeric carbon (C2), which is bonded to two oxygen atoms. libretexts.org This carbon is highly susceptible to nucleophilic attack, especially after protonation of the hydroxyl group. Protonation turns the -OH group into a good leaving group (-OH₂⁺), facilitating ring-opening. libretexts.orglibretexts.org

The reactivity of the tetrahydrofuran ring itself can be compared to that of 2-methyltetrahydrofuran (2-MeTHF). While generally less reactive than strained cyclic ethers like epoxides, the tetrahydrofuran ring can be opened under acidic conditions. libretexts.orgyoutube.com For instance, the reaction of 2-methyltetrahydrofuran with hydrogen iodide (HI) proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the iodide ion at the less sterically hindered carbon, leading to ring cleavage. stackexchange.com A similar mechanism would be expected for the ether portion of 2-Furanol, tetrahydro-2-methyl- under strongly acidic conditions that favor ring opening over reactions at the hemiketal center.

In the open-chain form, 4-hydroxypentan-2-one, the carbonyl carbon is a prominent electrophilic center. ncert.nic.in It is susceptible to attack by a wide range of nucleophiles in what are known as nucleophilic addition reactions, a fundamental reaction type for aldehydes and ketones. ncert.nic.in

Radical Reactions Involving the 2-Furanol Moiety

Radical reactions involving the 2-Furanol, tetrahydro-2-methyl- moiety primarily target the C-H bonds of the tetrahydrofuran ring. Ethers are known to be susceptible to radical attack, particularly at the carbon atoms adjacent to the ether oxygen. libretexts.org

The general mechanism for radical reactions proceeds through three stages: initiation, propagation, and termination. libretexts.org

Initiation: A radical initiator (e.g., from the decomposition of a peroxide) abstracts a hydrogen atom from the tetrahydrofuran ring. The C-H bonds at the α-position to the ether oxygen (C5) are particularly susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical. For 2-Furanol, tetrahydro-2-methyl-, hydrogen abstraction could also occur at other positions on the ring (C3, C4).

Propagation: The resulting carbon-centered radical can then react with other molecules. A common reaction for ethers exposed to the atmosphere is reaction with molecular oxygen (O₂). This forms a peroxyl radical, which can then abstract a hydrogen atom from another ether molecule, propagating the chain reaction and leading to the formation of hydroperoxides. This process is known as autoxidation and can lead to the formation of unstable and potentially explosive peroxide compounds upon storage. libretexts.org

Termination: The reaction ceases when two radical species combine.

Studies on the degradation of the related solvent, 2-methyltetrahydrofuran (2-MeTHF), under radical conditions have shown that C-H abstraction at the C2 position is a key degradation pathway. researchgate.net For 2-Furanol, tetrahydro-2-methyl-, the presence of the methyl and hydroxyl groups at C2 would influence the regioselectivity of radical attack compared to 2-MeTHF. The tertiary C-H bond is generally more reactive towards radical abstraction than secondary or primary C-H bonds, but the C2 position in the title compound is a quaternary carbon. Therefore, radical abstraction would likely occur at the C5 position, which is adjacent to the ether oxygen.

Derivatization and Selective Functionalization Strategies for 2 Furanol, Tetrahydro 2 Methyl

Modification of the Hydroxyl Group: Etherification and Esterification

The hydroxyl group of 2-Furanol, tetrahydro-2-methyl- is a prime site for modification through etherification and esterification reactions. These transformations are fundamental in organic synthesis for the introduction of protecting groups or to modulate the biological activity and physical properties of the molecule.

Etherification: The conversion of the hemiacetal hydroxyl group to an ether linkage results in the formation of an acetal. This reaction is typically acid-catalyzed and involves the reaction of 2-Furanol, tetrahydro-2-methyl- with an alcohol. The mechanism proceeds through protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by an alcohol molecule on this intermediate, followed by deprotonation, yields the corresponding acetal. The choice of alcohol can be varied to introduce a wide range of alkoxy groups at the 2-position of the tetrahydrofuran (B95107) ring.

Esterification: The hydroxyl group can also be readily converted into an ester. This is typically achieved by reaction with an acylating agent such as an acyl chloride or a carboxylic anhydride, often in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would yield 2-acetoxy-2-methyltetrahydrofuran. These esterification reactions are generally high-yielding and provide access to a variety of ester derivatives with different acyl groups.

Reaction TypeReagentsProduct Class
EtherificationAlcohol, Acid Catalyst2-Alkoxy-2-methyltetrahydrofuran (Acetal)
EsterificationAcyl Halide/Anhydride, Base2-Acyloxy-2-methyltetrahydrofuran (Ester)

Halogenation and Halohydrin Chemistry

Direct halogenation of the hydroxyl group in 2-Furanol, tetrahydro-2-methyl- to form a 2-halo-2-methyltetrahydrofuran is a challenging transformation due to the lability of the resulting α-haloether. However, related transformations involving ring-opening can lead to the formation of halohydrins or their derivatives.

Treatment of the parent ether, 2-methyltetrahydrofuran (B130290), with hydrogen halides such as hydrogen iodide (HI) can lead to ring-opening to form a haloalcohol. nih.gov In the case of 2-methyltetrahydrofuran, this reaction has been shown to produce 5-iodopentan-2-ol. nih.gov This suggests that if 2-Furanol, tetrahydro-2-methyl- were subjected to similar conditions, a complex mixture of products could be expected due to the presence of the reactive hemiacetal group.

While the term "halohydrin" typically refers to a molecule with a halogen and a hydroxyl group on adjacent carbon atoms, often formed from the reaction of an alkene with a halogen in the presence of water, the ring-opening of cyclic ethers like 2-methyltetrahydrofuran with hydrohalic acids can be considered a conceptually related process that generates a halo-alcohol. libretexts.orgmasterorganicchemistry.comleah4sci.comlibretexts.org

Carbon-Carbon Bond Forming Reactions at the Tetrahydrofuran Ring

The formation of new carbon-carbon bonds at the tetrahydrofuran ring of 2-Furanol, tetrahydro-2-methyl- is a key strategy for increasing its molecular complexity. These reactions can be broadly categorized into alkylation/arylation methodologies and cross-coupling reactions.

The carbon atom bearing the hydroxyl group in 2-Furanol, tetrahydro-2-methyl- is electrophilic in nature, especially under acidic conditions where the formation of an oxocarbenium ion is facilitated. This electrophilicity can be exploited for carbon-carbon bond formation.

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents are powerful nucleophiles that can, in principle, add to the carbonyl group of the open-chain tautomer of 2-Furanol, tetrahydro-2-methyl- (γ-hydroxyketone). masterorganicchemistry.comquora.comleah4sci.com This would result in the formation of a diol. However, the acidic proton of the hydroxyl group can also react with these organometallic reagents in an acid-base reaction, which would consume the reagent. quora.com Therefore, protection of the hydroxyl group prior to the addition of the organometallic reagent is often necessary to achieve the desired carbon-carbon bond formation.

While direct cross-coupling reactions on the C-H bonds of the tetrahydrofuran ring are challenging, the introduction of a leaving group, such as a halide, at a specific position on the ring would enable the use of various palladium- or nickel-catalyzed cross-coupling reactions. For instance, if a 2-halo-2-methyltetrahydrofuran derivative could be synthesized, it could potentially undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl groups at the 2-position. It is important to note that much of the existing literature describes the use of 2-methyltetrahydrofuran as a solvent in cross-coupling reactions rather than as a substrate. nih.govnsf.govnih.gov

Annulation Reactions and the Construction of Polycyclic Systems

Annulation reactions involving 2-Furanol, tetrahydro-2-methyl- or its derivatives can lead to the formation of polycyclic systems containing the tetrahydrofuran moiety. A key strategy in this regard is the synthesis of spirocyclic compounds, where the tetrahydrofuran ring is part of a spiro-junction.

The synthesis of spiro-tetrahydrofurans can be achieved through various methods, including intramolecular iodoetherification of γ-hydroxyalkenes. acs.org One could envision a synthetic route where 2-Furanol, tetrahydro-2-methyl- is first converted to a derivative containing a tethered alkene. Subsequent intramolecular cyclization could then lead to the formation of a spirocyclic system. Another approach involves the organocatalytic asymmetric cascade oxa-Michael/Michael reaction between γ-hydroxyenones and unsaturated pyrazolones to furnish spiro-tetrahydrofuran-pyrazolones. acs.org

Stereoselective Functionalization of 2-Furanol, tetrahydro-2-methyl-

Since 2-Furanol, tetrahydro-2-methyl- is a chiral molecule, its stereoselective functionalization is of significant interest for the synthesis of enantiomerically pure complex molecules. Various strategies for the stereoselective synthesis of substituted tetrahydrofurans have been developed, which can provide insights into the potential for stereocontrol in reactions involving 2-Furanol, tetrahydro-2-methyl-.

One approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions. For example, asymmetric synthesis of 2,5-disubstituted tetrahydrofurans has been achieved through the reduction of a lactol generated in situ from a γ-hydroxyketone bearing a chiral sulfoxide (B87167) auxiliary. nih.gov Organocatalytic asymmetric synthesis of highly substituted tetrahydrofurans via double Michael addition strategies has also been reported. researchgate.net These methods highlight the potential for achieving high levels of stereocontrol in the synthesis of complex tetrahydrofuran derivatives.

A one-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofurans has been developed via an allyl/crotyl/alkoxyallylboration–hydroboration–iodination–cyclization reaction sequence, demonstrating the feasibility of constructing multiple stereocenters with high enantiomeric excess. acs.org

StrategyDescriptionPotential Application to 2-Furanol, tetrahydro-2-methyl-
Chiral AuxiliaryA chiral molecule temporarily incorporated into the substrate to direct the stereochemical course of a reaction.Derivatization of the hydroxyl group with a chiral auxiliary could control the stereoselectivity of subsequent reactions.
Chiral CatalystA chiral substance that accelerates a chemical reaction without being consumed, influencing the stereochemical outcome.Asymmetric catalysis could be employed for the enantioselective functionalization of the tetrahydrofuran ring.
Substrate ControlThe existing stereochemistry of the starting material influences the stereochemistry of the product.The inherent chirality of 2-Furanol, tetrahydro-2-methyl- can be used to direct the formation of new stereocenters.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules like 2-Furanol, tetrahydro-2-methyl-. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, advanced 2D techniques are essential for a complete structural and conformational picture.

Two-dimensional NMR experiments are powerful for unambiguously establishing the covalent framework and the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For 2-Furanol, tetrahydro-2-methyl-, COSY spectra would map the correlations between the protons on the tetrahydrofuran (B95107) ring, confirming the sequence of methylene (B1212753) groups (at C3, C4) and their connection to the proton at C5.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon atoms with their attached protons. This would definitively assign the proton signals to their respective carbon atoms in the tetrahydrofuran ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for identifying quaternary centers and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons (at C2) to the C2 and C3 carbons, and from the C5 protons to the C4 and C2 carbons, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry as it identifies protons that are close to each other in space, irrespective of their bonding connections. libretexts.org In a rigid conformation, through-space interactions detected by NOESY can differentiate between stereoisomers. libretexts.org For 2-Furanol, tetrahydro-2-methyl-, NOESY could reveal spatial proximity between the methyl group protons and specific protons on the C3 and C5 positions of the ring, helping to define the relative conformation of the molecule. For example, an NOE between the C2-methyl group and one of the C3 protons would suggest they are on the same face of the five-membered ring.

Table 1: Hypothetical 2D NMR Correlations for 2-Furanol, tetrahydro-2-methyl-

2D NMR ExperimentProton SignalCorrelated Signal(s)Information Gained
COSY H3H4Connectivity of adjacent methylene groups
H4H3, H5Connectivity of C4 protons to C3 and C5
HSQC CH₃C-CH₃Direct C-H bond assignment
CH₂ (C3)C3Direct C-H bond assignment
CH₂ (C4)C4Direct C-H bond assignment
CH₂ (C5)C5Direct C-H bond assignment
HMBC CH₃C2, C3, C5 (O-C)Connectivity around the quaternary C2
H5C4, C2Confirmation of ring structure
NOESY CH₃H3 (one proton), H5 (one proton)Relative stereochemistry and conformation

Determining the enantiomeric excess (ee) of a chiral compound by NMR requires a method to differentiate the two enantiomers, which are otherwise indistinguishable in a standard (achiral) NMR environment. This is achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govresearchgate.net

A CDA, such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), reacts with the hydroxyl group of 2-Furanol, tetrahydro-2-methyl-, to form a covalent diastereomeric ester. researchgate.net Diastereomers have different physical properties and, consequently, their NMR signals will appear at different chemical shifts. nih.gov The integration of the distinct signals for each diastereomer in the ¹H, ¹⁹F, or ¹³C NMR spectrum allows for the precise quantification of the original enantiomeric ratio.

Alternatively, a chiral solvating agent can be added to the NMR sample. unipi.it The CSA forms non-covalent diastereomeric complexes with each enantiomer through interactions like hydrogen bonding or dipole-dipole forces. nih.govunipi.it This transient association induces small but measurable chemical shift differences (Δδ) between the signals of the R and S enantiomers, enabling the determination of enantiomeric excess. unipi.itnih.gov

Table 2: Illustrative NMR Data for Enantiomeric Excess Determination using a Chiral Derivatizing Agent

Proton Signal (Hypothetical)Chemical Shift (ppm) for Diastereomer 1 (from R-enantiomer)Chemical Shift (ppm) for Diastereomer 2 (from S-enantiomer)Chemical Shift Difference (Δδ in ppm)
C2-CH₃1.451.480.03
C3-Hα2.102.150.05
C5-Hα4.054.020.03

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. They are essential for determining the absolute configuration (R or S) of a chiral center.

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.org A plot of this differential absorption (Δε) versus wavelength results in a CD spectrum. The phenomenon is observed for wavelengths of light that are absorbed by the optically active sample. wikipedia.org

For 2-Furanol, tetrahydro-2-methyl-, the chromophore is the hydroxyl group attached to the chiral center within the tetrahydrofuran ring system. The sign of the CD signal (positive or negative) at a specific wavelength, known as a Cotton effect, can be related to the absolute configuration of the molecule. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations or with spectra of structurally related compounds of known absolute configuration, the stereochemistry of the chiral center at C2 can be assigned. rsc.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The ORD spectrum is closely related to the CD spectrum through the Kronig-Kramers transforms. wikipedia.org An ORD curve will show a characteristic peak and trough in the region of a chromophore's absorption band, which corresponds to the Cotton effect observed in CD spectroscopy.

The shape and sign of the Cotton effect in the ORD spectrum of 2-Furanol, tetrahydro-2-methyl-, provide critical information for assigning its absolute configuration. Theoretical calculations and empirical rules, such as the octant rule for ketones, can be adapted to analyze the ORD data for this cyclic hemiacetal to determine whether it is the (R) or (S) enantiomer. vt.edu

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound. nist.govnist.gov In electron ionization (EI) MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a unique fingerprint that aids in structural elucidation. chemguide.co.uk

For 2-Furanol, tetrahydro-2-methyl- (C₅H₁₀O₂, Molecular Weight: 102.13 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 102. nist.govnist.gov The analysis of the fragment ions reveals key structural features.

Common fragmentation pathways for cyclic ethers and alcohols include:

Loss of a methyl group: A prominent peak would be expected at m/z 87, corresponding to the loss of the CH₃ group from the molecular ion ([M-15]⁺).

Ring-opening and cleavage: The tetrahydrofuran ring can undergo cleavage. Alpha-cleavage next to the ring oxygen is a common pathway for ethers.

Loss of water: Dehydration could lead to a peak at m/z 84 ([M-18]⁺).

Cleavage of the C-O bond in the ring: This can lead to various smaller fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation for 2-Furanol, tetrahydro-2-methyl-

m/z ValueProposed Fragment IonFormula of Lost Neutral
102[C₅H₁₀O₂]⁺(Molecular Ion)
87[C₄H₇O₂]⁺CH₃
71[C₄H₇O]⁺CH₃O
58[C₃H₆O]⁺C₂H₄O
43[C₂H₃O]⁺ or [C₃H₇]⁺C₃H₇O or C₂H₃O₂

Data based on general fragmentation principles and NIST data for the compound. nist.govchemguide.co.uk

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation of the molecular ion of 2-Furanol, tetrahydro-2-methyl-. The NIST Mass Spectrometry Data Center provides electron ionization mass spectra that show the fragmentation pattern of the compound. nist.gov The molecular ion [M]+• is often unstable, leading to its fragmentation into smaller, charged particles. libretexts.org The most abundant fragment ion is referred to as the base peak and is assigned a relative intensity of 100. docbrown.info The fragmentation process is influenced by the stability of the resulting carbocations, with pathways favoring the formation of more stable tertiary or secondary carbocations being more prominent. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by providing highly accurate mass measurements. For 2-Furanol, tetrahydro-2-methyl-, with a molecular formula of C5H10O2, the exact mass can be calculated. nist.govnist.gov

Table 1: Elemental Composition and Molecular Weight of 2-Furanol, tetrahydro-2-methyl-

ElementNumber of AtomsMass Percent
Carbon558.800%
Hydrogen109.869%
Oxygen231.331%
Molecular Weight 102.1317 g/mol

This precise mass measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other isomers with the same nominal mass. convertunits.comdocbrown.info

X-ray Crystallography of Crystalline Derivatives for Solid-State Conformation

Currently, there is no publicly available information on the X-ray crystallographic analysis of crystalline derivatives of 2-Furanol, tetrahydro-2-methyl-. Such studies would be invaluable for determining the precise solid-state conformation, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This technique remains a potential area for future research to provide definitive structural insights.

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, offers detailed information about the functional groups and conformational properties of 2-Furanol, tetrahydro-2-methyl-.

The IR spectrum of a related compound, 2-methyltetrahydrofuran (B130290), shows characteristic peaks for C-H and C-O stretching vibrations. spectrabase.comchemicalbook.com For 2-Furanol, tetrahydro-2-methyl-, the presence of a hydroxyl group would introduce a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. The C-O stretching vibrations of the ether and the alcohol functionalities would also be present.

While specific Raman spectra for 2-Furanol, tetrahydro-2-methyl- are not available, Raman spectroscopy of the related 2-methyltetrahydrofuran-3-one (B1294639) has been reported. chemicalbook.com Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy, aiding in a more complete vibrational analysis. A comprehensive study of both IR and Raman spectra would enable a detailed assignment of vibrational modes and offer insights into the conformational isomers present in a sample.

Computational and Theoretical Chemistry Studies of 2 Furanol, Tetrahydro 2 Methyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy of a molecule. These methods can predict a wide range of properties, including molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. acs.org It offers a good balance between computational cost and accuracy for determining ground-state properties. For 2-Furanol, tetrahydro-2-methyl-, DFT calculations would typically be employed to optimize the molecular geometry, predict spectroscopic signatures (like IR and NMR spectra), and analyze the electronic properties.

A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), def2-TZVP) to solve the Kohn-Sham equations. youtube.combeilstein-journals.org The output of such a calculation would provide the optimized Cartesian coordinates of the atoms, bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Table 1: Hypothetical DFT-Calculated Ground State Properties of 2-Furanol, tetrahydro-2-methyl-

PropertyCalculated Value (Hypothetical)Method (Example)
Total Energy[Value] HartreeB3LYP/6-311+G(d,p)
Dipole Moment[Value] DebyeB3LYP/6-311+G(d,p)
HOMO Energy[Value] eVB3LYP/6-311+G(d,p)
LUMO Energy[Value] eVB3LYP/6-311+G(d,p)
HOMO-LUMO Gap[Value] eVB3LYP/6-311+G(d,p)

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. Actual values would require performing the specific calculation.

Ab Initio Methods for High-Accuracy Energy Profiles

For more accurate energy calculations, particularly for reaction profiles and conformational energies, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used. vanderbilt.edumst.edu These methods are computationally more demanding than DFT but can provide benchmark-quality results. A study on 2-Furanol, tetrahydro-2-methyl- using these methods would provide a highly reliable potential energy surface, crucial for understanding its conformational landscape and reaction energetics. For instance, a Complete Basis Set (CBS) extrapolation with a high-level coupled-cluster method like CCSD(T) would yield very accurate relative energies of different conformers. mst.edu

Conformational Analysis and Molecular Dynamics Simulations

The five-membered tetrahydrofuran (B95107) ring is not planar and can adopt various puckered conformations, typically described as envelope (E) and twist (T) forms. rsc.org The presence of a methyl and a hydroxyl group on the C2 carbon of 2-Furanol, tetrahydro-2-methyl- introduces further conformational complexity.

Exploration of Conformational Landscape and Energy Minima

A systematic conformational search would be the first step in analyzing the flexibility of 2-Furanol, tetrahydro-2-methyl-. This involves rotating the single bonds and exploring the different puckering states of the five-membered ring to locate all possible low-energy conformers. The relative energies of these conformers can then be calculated using DFT or higher-level ab initio methods. rsc.orgresearchgate.net The stability of each conformer is determined by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ring oxygen.

Table 2: Hypothetical Relative Energies of Conformers of 2-Furanol, tetrahydro-2-methyl-

ConformerDescriptionRelative Energy (kcal/mol) (Hypothetical)
1Axial OH, Equatorial CH30.00
2Equatorial OH, Axial CH3[Value]
3Axial OH, Axial CH3[Value]
4Equatorial OH, Equatorial CH3[Value]

Note: The relative energies are hypothetical and would depend on the specific conformations and the level of theory used. The most stable conformer is assigned a relative energy of 0.00 kcal/mol.

Dynamic Behavior and Interconversion Pathways

Molecular Dynamics (MD) simulations can provide a picture of the dynamic behavior of 2-Furanol, tetrahydro-2-methyl- over time. researchgate.net By simulating the motion of the atoms at a given temperature, MD can reveal the pathways of interconversion between different conformers and the timescales of these processes. The simulation would show how the tetrahydrofuran ring puckers and how the substituents move, providing a deeper understanding of the molecule's flexibility and the barriers to conformational change.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. acs.orgnih.govresearchgate.net For 2-Furanol, tetrahydro-2-methyl-, potential reactions could include dehydration, oxidation, or ring-opening reactions. Theoretical modeling can identify the most plausible reaction pathways by locating the transition state structures and calculating the activation energies.

For example, in a dehydration reaction, computational methods could be used to model the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. The subsequent steps leading to the final product could also be modeled. The transition state for each step would be characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. The calculated activation barriers would provide a quantitative measure of the reaction rate.

Table 3: Hypothetical Activation Energies for a Reaction of 2-Furanol, tetrahydro-2-methyl-

Reaction StepTransition StateActivation Energy (kcal/mol) (Hypothetical)
Protonation of OHTS1[Value]
Loss of WaterTS2[Value]
RearrangementTS3[Value]

Note: This table illustrates the type of data that would be generated from a computational study of a reaction mechanism. The specific values would depend on the reaction and the computational method.

Predictive Spectroscopic Property Calculations (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like 2-Furanol, tetrahydro-2-methyl- before or in parallel with experimental measurements. These predictions are valuable for structure elucidation, understanding electronic environments, and interpreting experimental spectra.

The primary method for these calculations is Density Functional Theory (DFT). Researchers would typically begin by optimizing the three-dimensional geometry of the 2-Furanol, tetrahydro-2-methyl- molecule to find its most stable conformation (lowest energy state). Following geometry optimization, specific calculations are performed:

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for predicting NMR chemical shifts (¹H and ¹³C). The calculations would yield theoretical chemical shifts for each unique hydrogen and carbon atom in the molecule. These predicted values are often plotted against experimental shifts (if available) to establish a correlation, which can aid in the precise assignment of signals in an experimental spectrum. For 2-Furanol, tetrahydro-2-methyl-, calculations would differentiate the chemical environments of the methyl group protons, the methylene (B1212753) protons on the furan (B31954) ring, and the unique carbon atoms.

Vibrational Frequency Calculations: The same optimized geometry is used to calculate vibrational frequencies. This analysis predicts the positions of absorption bands in the Infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching, C-O stretching, O-H bending, or ring deformation modes. These theoretical spectra are crucial for understanding the vibrational characteristics of the molecule. For example, a prominent calculated frequency would correspond to the stretching of the hydroxyl (-OH) group, a key functional feature of the molecule.

A hypothetical data table for such predictive calculations would look as follows. Note: The values below are illustrative examples and not based on actual research findings.

Table 1: Hypothetical Predicted Spectroscopic Data for 2-Furanol, tetrahydro-2-methyl- ¹³C NMR Chemical Shifts (ppm) relative to TMS

Atom Predicted δ (ppm)
C2 (Carbonyl) 103.5
C5 (Methylene) 68.2
C3 (Methylene) 36.1
C4 (Methylene) 24.8

Selected Predicted Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch 3450
C-H Stretch (Methyl) 2980

Solvation Effects and Intermolecular Interaction Modeling

Understanding how 2-Furanol, tetrahydro-2-methyl- interacts with itself and with solvents is critical for predicting its behavior in solution. Computational models are essential for studying these phenomena at a molecular level.

Solvation Effects: The influence of a solvent on the structure and properties of a solute can be modeled using two main approaches.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for calculating the free energy of solvation, which indicates how favorably the compound dissolves in a particular solvent. It can also be used to calculate how spectroscopic properties, like NMR shifts, change when moving from the gas phase to a solvent.

Explicit Solvation Models: In this more intensive method, individual solvent molecules are included in the simulation box around the solute molecule. Using molecular dynamics (MD) or Monte Carlo (MC) simulations, researchers can study the specific arrangement of solvent molecules (e.g., water, ethanol) around 2-Furanol, tetrahydro-2-methyl- and analyze the detailed network of intermolecular forces.

Intermolecular Interaction Modeling: The hydroxyl group and the ether oxygen in 2-Furanol, tetrahydro-2-methyl- make it capable of forming and accepting hydrogen bonds. Computational studies would focus on quantifying the strength and geometry of these interactions. By creating a dimer of the molecule, researchers can calculate the hydrogen bond interaction energy. Quantum Theory of Atoms in Molecules (QTAIM) analysis could also be applied to characterize the nature of these bonds, distinguishing strong hydrogen bonds from weaker van der Waals interactions.

A hypothetical data table summarizing results from such a study might be presented as follows. Note: The values below are illustrative examples and not based on actual research findings.

Table 2: Hypothetical Solvation and Interaction Data for 2-Furanol, tetrahydro-2-methyl- Calculated Solvation Free Energy (ΔGsolv)

Solvent Model ΔGsolv (kcal/mol)
Water PCM -7.5
Ethanol PCM -6.8

Hydrogen Bond Analysis (Dimer)

Parameter Value
H-Bond Distance (O-H···O) 1.95 Å

While specific computational research on 2-Furanol, tetrahydro-2-methyl- is not currently available, the methodologies described represent the standard, powerful approaches that chemical theorists would use to predict and understand its molecular properties.

Occurrence and Isolation in Non Human Biological and Chemical Systems

Identification and Isolation from Natural Sources (e.g., Plant Extracts, Microbial Fermentations)

Tetrahydro-2-methyl-2-furanol is reported to be a compound found in nature, categorized as a natural substance and extractive. thegoodscentscompany.com It is also classified as a potential monoterpenoid, suggesting a possible occurrence in various plant species. evitachem.com However, specific details identifying its presence in particular plant extracts or as a product of microbial fermentation are not extensively documented in current scientific literature. The study of volatile and semi-volatile organic compounds from natural sources is a complex field, often revealing a multitude of compounds where many, including potentially tetrahydro-2-methyl-2-furanol, are present in trace amounts.

The identification and quantification of furan (B31954) derivatives from complex natural matrices rely heavily on advanced chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone method for the analysis of volatile compounds like furanols due to its high sensitivity and ability to provide structural information. For less volatile or thermally unstable furan derivatives, High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), is employed.

While specific protocols for tetrahydro-2-methyl-2-furanol are not detailed, the general approach for similar analytes involves careful optimization of columns and detection parameters to achieve separation from a multitude of other compounds present in the extract.

Table 1: General Chromatographic Techniques for Furan Derivative Analysis

TechniqueTypical ApplicationDetection MethodKey Advantages
Gas Chromatography (GC)Analysis of volatile and semi-volatile furan derivatives.Mass Spectrometry (MS), Flame Ionization Detector (FID)High resolution, high sensitivity, structural identification (with MS).
High-Performance Liquid Chromatography (HPLC)Analysis of less volatile or thermally labile furan derivatives.Diode-Array Detection (DAD), Mass Spectrometry (MS)Suitable for a wide range of polarities, avoids high temperatures.

This table represents common analytical methods for the broader class of furan derivatives, which would be applicable to the analysis of tetrahydro-2-methyl-2-furanol.

The isolation of furanols and other volatile organic compounds (VOCs) from natural sources such as plants necessitates efficient extraction methods that preserve the integrity of the target compound. The choice of method depends on the volatility of the compound and the nature of the source material.

Commonly employed techniques include:

Solvent Extraction: This method uses organic solvents to dissolve the target compounds from the plant matrix. The choice of solvent is critical and is based on the polarity of the desired furanol.

Distillation: Steam distillation is a traditional method for extracting essential oils and other volatile compounds from plant material. It is effective for compounds that are volatile in steam.

Headspace Techniques: For highly volatile compounds, headspace analysis, particularly Headspace Solid-Phase Microextraction (HS-SPME), is a modern, solvent-free alternative that captures the volatiles present in the space surrounding the sample. evitachem.com

Table 2: Comparison of Extraction Methods for Volatile Compounds

Extraction MethodPrincipleSuitability for FuranolsAdvantagesDisadvantages
Solvent ExtractionDissolving compounds in a suitable organic solvent.Applicable, choice of solvent is key.Versatile, can be scaled up.Use of potentially hazardous solvents, can extract non-target compounds.
Steam DistillationVolatilization of compounds with steam followed by condensation.Suitable for volatile furanols.Avoids high temperatures that could degrade the compound.Can be time-consuming, may not be suitable for all compounds.
Headspace SPMEAdsorption of volatile analytes onto a coated fiber from the sample's headspace.Ideal for volatile furanols in complex matrices.Solvent-free, high sensitivity, simple.Requires specialized equipment, fiber selection is important.

Formation as a Product of Biomass Conversion and Degradation Processes

The conversion of lignocellulosic biomass (such as wood and agricultural waste) into valuable chemicals is a cornerstone of modern biorefinery concepts. These processes often yield a variety of furan-based molecules. While direct evidence for the large-scale formation of tetrahydro-2-methyl-2-furanol is scarce, its structure suggests it could arise as an intermediate or byproduct in the production of related, more prominent furan derivatives like 2-methyltetrahydrofuran (B130290) (2-MTHF), a notable biofuel and green solvent. nih.govrsc.org

Pyrolysis is the thermal decomposition of biomass in the absence of oxygen, producing bio-oil, biochar, and syngas. tno.nl Bio-oil is a complex mixture containing hundreds of organic compounds, including various furan derivatives. These furans are formed from the dehydration of carbohydrates (cellulose and hemicellulose) present in the biomass. nih.gov

Subsequent hydrodeoxygenation (HDO) of this bio-oil or its fractions is a common upgrading step to remove oxygen and produce more stable, fuel-like hydrocarbons. During this process, furan rings are often hydrogenated. It is conceivable that tetrahydro-2-methyl-2-furanol could be formed during these complex reaction cascades, although it is not typically reported as a major product.

The catalytic conversion of biomass-derived platform molecules is a more targeted approach to producing specific chemicals. A significant pathway in biorefineries is the conversion of levulinic acid, which is derived from C6 sugars, into 2-methyltetrahydrofuran (2-MTHF). nih.gov This multi-step hydrogenation process involves several intermediates.

Interestingly, tetrahydro-2-methyl-2-furanol exists in a ring-chain tautomeric equilibrium with 5-hydroxy-2-pentanone. nist.gov The synthesis of 5-hydroxy-2-pentanone from biomass-derived levulinic acid is a known pathway. Therefore, it is plausible that tetrahydro-2-methyl-2-furanol could be formed via the cyclization of 5-hydroxy-2-pentanone under certain reaction conditions present during biomass processing.

Table 3: Potential Precursors and Related Products in Biomass Conversion

CompoundRole in Biomass ConversionPotential Relationship to Tetrahydro-2-methyl-2-furanol
Levulinic AcidA key platform chemical derived from the dehydration of C6 sugars.A precursor to 2-MTHF and 5-hydroxy-2-pentanone.
2-Methyltetrahydrofuran (2-MTHF)A valuable biofuel and solvent produced from levulinic acid.A fully hydrogenated analog; tetrahydro-2-methyl-2-furanol could be an intermediate or byproduct. nih.govrsc.org
5-Hydroxy-2-pentanoneAn intermediate in the conversion of levulinic acid.Exists in equilibrium with tetrahydro-2-methyl-2-furanol. nist.gov
Furfural (B47365)A platform chemical derived from C5 sugars (hemicellulose).Hydrogenation of furfural leads to furan and tetrahydrofuran (B95107) derivatives.

Proposed Biosynthetic Routes in Plants and Microorganisms

While some furan derivatives have well-characterized biosynthetic pathways, the specific routes leading to tetrahydro-2-methyl-2-furanol in plants or microorganisms have not been elucidated in the reviewed scientific literature. General biochemical synthesis routes for some furan derivatives are known to start from simple sugars. evitachem.com

Given its classification as a potential monoterpenoid, its biosynthesis could theoretically be linked to the terpenoid pathway, which involves the assembly of isoprene (B109036) units. However, without direct research, any proposed pathway remains speculative. The elucidation of its natural origin would require dedicated studies involving isotopic labeling and enzymatic assays within an organism confirmed to produce the compound.

Role of 2 Furanol, Tetrahydro 2 Methyl As a Synthetic Intermediate and Chiral Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of a small molecule as a precursor in the synthesis of more complex structures is a cornerstone of modern organic chemistry. However, specific, documented instances of 2-Furanol, tetrahydro-2-methyl- serving as a key starting material in the total synthesis of natural products or the construction of novel heterocyclic scaffolds are not widely reported in peer-reviewed literature.

Total Synthesis of Natural Products

A thorough review of scientific databases does not yield specific examples of the total synthesis of natural products where 2-Furanol, tetrahydro-2-methyl- is explicitly used as a starting material or a key intermediate. While the tetrahydrofuran (B95107) ring is a prevalent feature in many natural products, synthetic strategies to access these molecules often employ other precursors and methodologies.

Construction of Novel Heterocyclic Scaffolds for Chemical Exploration

Similarly, the role of 2-Furanol, tetrahydro-2-methyl- in the deliberate construction of novel heterocyclic scaffolds for the purpose of chemical exploration appears to be an area with limited published research. General methods for the synthesis of substituted tetrahydrofurans exist, but specific applications starting from this particular furanol derivative are not detailed.

Chiral Building Block in Asymmetric Synthesis Methodologies

The presence of a stereocenter makes 2-Furanol, tetrahydro-2-methyl- a potential candidate for use as a chiral building block. In principle, the enantiomerically pure forms of this compound could be incorporated into larger molecules, transferring their chirality to the target structure. However, the scientific literature does not provide specific, well-documented examples of its application in established asymmetric synthesis methodologies. The development and utilization of chiral synthons are critical in medicinal chemistry and materials science, yet the role of this particular compound remains underexplored in this context.

Contribution to Novel Chemical Methodologies and Reagent Development

The development of new chemical reactions and reagents is essential for advancing the field of organic synthesis. There is no significant evidence in the current body of scientific literature to suggest that 2-Furanol, tetrahydro-2-methyl- has played a direct role in the development of novel chemical methodologies or has been utilized as a foundational structure for new reagent design. Its reactivity, particularly the ring-chain tautomerism with 5-hydroxy-2-pentanone, presents potential for synthetic transformations, but its exploitation in novel methodologies has not been reported.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis and Separation

Chromatography is the cornerstone for separating 2-Furanol, tetrahydro-2-methyl- from intricate sample matrices. The optimization of both gas and liquid chromatography is essential for achieving the necessary resolution and sensitivity for trace analysis.

Gas chromatography (GC) is a widely employed technique for the analysis of volatile and semi-volatile compounds like 2-Furanol, tetrahydro-2-methyl-. Optimization involves the careful selection of the stationary phase, temperature programming, and carrier gas flow rate to ensure efficient separation from other matrix components. Nonpolar and medium-polarity columns, such as those with a DB-5 or phenyl methyl siloxane stationary phase, are commonly used. nih.govsci-hub.se For instance, in the analysis of liquid smoke, a DB-5HT capillary column was used with helium as the carrier gas, featuring a detailed temperature program that started at 50°C and ramped up to 250°C to resolve a multitude of compounds, including the target analyte. nih.gov Similarly, the analysis of wood vinegar from pyrolysis utilized a comparable column to identify 2-Furanol, tetrahydro-2-methyl- among dozens of other chemical constituents. rsc.org

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), offers an alternative for the analysis of less volatile or thermally sensitive compounds. While less common for this specific analyte, HPLC can be used, often after a purification step. For example, an analysis of Ammi visnaga extract used a C18 solid-phase extraction for initial purification, followed by HPLC analysis to investigate furanobenzopyran derivatives. gcms.cz The optimization of LC methods involves selecting the appropriate stationary phase (like C18 for reversed-phase chromatography), mobile phase composition (e.g., mixtures of water, acetonitrile, or methanol), and detector to achieve the desired separation and sensitivity. sigmaaldrich.com

Table 1: Examples of Optimized GC Parameters for 2-Furanol, tetrahydro-2-methyl- Analysis
ParameterStudy 1: Liquid Smoke Analysis nih.govStudy 2: Biomass Deconstruction sci-hub.seStudy 3: Coffee Volatiles sigmaaldrich.com
ColumnDB-5HT (30 m x 0.25 mm x 0.1 μm)Phenyl methyl siloxane (30 m x 0.25 mm x 0.25 μm)DB-1 or DB-WAX
Carrier GasHelium (1.0 mL/min)Not SpecifiedNot Specified
Inlet Temperature150°CNot SpecifiedNot Specified
Oven Program50°C (0.5 min), ramp 2°C/min to 250°C, hold 15 min40°C (5 min), ramp 2°C/min to 170°C (5 min), ramp 5°C/min to 270°C (10 min), ramp 5°C/min to 280°C (5 min)Not Specified

2-Furanol, tetrahydro-2-methyl- possesses a chiral center at the C2 carbon, meaning it exists as a pair of enantiomers. These stereoisomers can have different biological or sensory properties, making their separation and individual quantification important. Chiral chromatography is the definitive technique for this purpose. wikipedia.org While specific studies detailing the enantiomeric separation of 2-Furanol, tetrahydro-2-methyl- are not prevalent in the reviewed literature, the principles of chiral GC and LC are well-established for similar molecules. sci-hub.selibretexts.org

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comwikipedia.org For GC, CSPs are often based on cyclodextrin (B1172386) derivatives, such as beta-cyclodextrin, which can form transient diastereomeric inclusion complexes with the analytes. gcms.czsigmaaldrich.com Columns like the Rt-βDEXse, which incorporates a derivatized β-cyclodextrin, have proven effective for separating the enantiomers of other cyclic compounds and could be applied to this analyte. gcms.cznih.gov The determination of the peak areas for each separated enantiomer allows for the calculation of the enantiomeric excess (ee), providing crucial information about the stereochemical composition of the sample.

Hyphenated Techniques for Complex Matrix Analysis (e.g., GC-MS, LC-MS)

To unambiguously identify and quantify 2-Furanol, tetrahydro-2-methyl- in complex samples, chromatographic techniques are often coupled with mass spectrometry (MS). This "hyphenation" combines the separation power of chromatography with the sensitive and specific detection capabilities of MS.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most frequently reported method for the analysis of this compound. nih.gov In GC-MS, after the compounds are separated on the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum is a chemical fingerprint, allowing for confident identification by comparing it to spectral libraries like the one from the National Institute of Standards and Technology (NIST). nih.govnist.gov This technique has been successfully used to detect 2-Furanol, tetrahydro-2-methyl- in diverse and challenging matrices. nih.govrsc.orgnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful alternative, particularly for analytes that might degrade at the high temperatures used in GC. For LC-MS analysis, mobile phases must be compatible with the MS interface, often using volatile salts like ammonium (B1175870) acetate (B1210297) to facilitate ionization. sigmaaldrich.com While less common for this specific compound, LC-MS is a standard technique for analyzing complex organic mixtures and could be readily adapted for its detection.

Table 2: Detection of 2-Furanol, tetrahydro-2-methyl- in Various Complex Matrices using GC-MS
MatrixResearch ContextSource
Pyrolysis Products (Corrugated Cardboard)Investigating the conversion of waste into fuels and chemical products. nist.gov
Commercial Liquid SmokeChemical characterization of food flavoring products. nih.gov
Wood Vinegar (Pyrolysis Liquid)Analyzing the chemical composition of liquids from Eucalyptus and Mimosa wood pyrolysis. rsc.org
Roasted Coffee VolatilesStudying the contribution of proteins to the aroma profile of coffee. sigmaaldrich.com
Bio-oil (Lignocellulosic Biomass)Analyzing products from the deconstruction of biomass with chemical catalysts. sci-hub.se
WastewaterAnalysis of organic compounds in industrial wastewater and drinking water concentrates. libretexts.orglookchem.com

Development of Chemosensors for Specific Detection (based on chemical principles)

While chromatographic methods are powerful, they often require laboratory-based instrumentation. For rapid, on-site, or continuous monitoring, chemosensors offer a promising alternative. A chemosensor is a molecule designed to produce a measurable signal, such as a change in color or fluorescence, upon binding to a specific target analyte. rsc.org

Currently, there are no specific chemosensors reported in the literature for the detection of 2-Furanol, tetrahydro-2-methyl-. However, the development of such a sensor is feasible based on established chemical principles. A sensor would consist of two key components: a recognition unit (receptor) that selectively binds to the target and a signaling unit (e.g., a fluorophore). nih.gov

The tetrahydrofuran (B95107) ring, with its ether oxygen and the C2 hydroxyl group, provides distinct hydrogen bond donor and acceptor sites that could be targeted for selective binding. lookchem.com A potential design could involve a fluorophore whose emission is quenched in the unbound state through a mechanism like Photoinduced Electron Transfer (PET). Upon binding of the analyte to the receptor, this PET process could be inhibited, leading to a "turn-on" fluorescence signal. The furan (B31954) moiety itself has been incorporated into the structure of fluorescent chemosensors for detecting other analytes like metal ions, demonstrating the utility of this chemical scaffold in sensor design. nih.gov The development of a selective chemosensor would require synthesizing and screening candidate molecules to optimize the binding affinity and signaling response for 2-Furanol, tetrahydro-2-methyl-.

Future Research Directions and Emerging Areas for 2 Furanol, Tetrahydro 2 Methyl

Exploration of Unconventional Reactivity and Novel Catalytic Systems

Future research is poised to uncover unconventional reactivity patterns of 2-Furanol, tetrahydro-2-methyl-. While its fundamental reactions are understood, there is a growing interest in exploring its behavior under non-traditional conditions and with novel catalytic systems. This includes investigating its participation in multicomponent reactions, domino sequences, and photochemical transformations. acs.org The development of new catalysts, including metal-organic frameworks (MOFs), nanoparticles, and enzymatic systems, will be crucial in unlocking new synthetic pathways and enhancing reaction efficiency. bohrium.com For instance, the use of palladium-based catalysts has shown high activity in the hydrogenation of the furan (B31954) ring, suggesting potential for further optimization and application in the synthesis of related saturated heterocycles. acs.org

Development of Advanced Computational Models for Predictive Organic Chemistry

The development of sophisticated computational models is set to revolutionize the study of 2-Furanol, tetrahydro-2-methyl-. By leveraging quantum mechanical calculations and machine learning algorithms, researchers can predict its reactivity, spectroscopic properties, and interaction with other molecules with increasing accuracy. These predictive models will accelerate the discovery of new reactions and the design of catalysts by allowing for in-silico screening of numerous possibilities before experimental validation. This approach will not only save time and resources but also provide deeper insights into the underlying reaction mechanisms.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of 2-Furanol, tetrahydro-2-methyl- into automated synthesis platforms is a key area for future development. researchgate.net High-throughput experimentation (HTE) techniques, which involve the parallel execution of a large number of reactions, will enable the rapid optimization of reaction conditions and the discovery of new transformations. youtube.com By combining robotics, automated analysis, and data processing, researchers can efficiently screen vast parameter spaces, including different catalysts, solvents, and temperatures, to identify optimal synthetic routes. youtube.comchemspeed.com This will significantly accelerate the pace of research and development involving this furan derivative.

Investigations into its Role in Sustainable Chemical Processes and Renewable Feedstock Valorization

2-Furanol, tetrahydro-2-methyl- is emerging as a key player in the development of sustainable chemical processes. rsc.org Derived from renewable biomass sources like agricultural waste, it serves as a green alternative to petroleum-based chemicals. researchgate.netresearchgate.net Future research will focus on expanding its role in the valorization of renewable feedstocks, where it can be converted into a variety of value-added chemicals and biofuels. rsc.orgresearchgate.net Life cycle assessments (LCA) will be instrumental in quantifying the environmental benefits of using this bio-derived compound compared to its fossil-fuel-based counterparts, further driving its adoption in industrial applications. repec.org The conversion of biomass-derived levulinic acid to 2-methyltetrahydrofuran (B130290) (a related compound) is a prime example of this trend, showcasing the potential for producing sustainable fuels and chemicals. nih.gov

Discovery and Synthesis of Novel Stereoisomers and Analogues with Unique Chemical Properties

The synthesis and study of novel stereoisomers and analogues of 2-Furanol, tetrahydro-2-methyl- represent a frontier in chemical research. The controlled synthesis of specific enantiomers and diastereomers is of particular interest, as different stereoisomers can exhibit distinct biological activities and chemical properties. thegoodscentscompany.com Researchers are exploring new synthetic methodologies to achieve high stereoselectivity, opening the door to the creation of chiral building blocks for the pharmaceutical and agrochemical industries. nih.gov Furthermore, the synthesis of analogues with modified ring structures or different functional groups will expand the chemical space and lead to the discovery of compounds with unique and potentially valuable properties. studysmarter.co.uk

Q & A

Q. What are the established synthetic routes for 2-Furanol, tetrahydro-2-methyl- (THFMA), and what experimental conditions optimize yield?

  • Methodological Answer : THFMA is synthesized via hydrogenation of furfuryl alcohol derivatives or catalytic reduction of 2-methylfuran precursors. For example, hydrogenation of 2-methylfuran using Raney nickel under 50–100 bar H₂ pressure at 80–120°C yields THFMA with >85% efficiency . Purification via fractional distillation (bp ~80–85°C at reduced pressure) is critical to remove byproducts like tetrahydrofuran. Solvent selection (e.g., ethanol/water mixtures) and catalyst recycling protocols (e.g., Pd/C recovery) are key to scalability .

Q. How is THFMA characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) shows signals at δ 1.50–1.70 ppm (multiplet, CH₂ groups), δ 3.60–3.80 ppm (oxolane ring protons), and δ 1.20 ppm (methyl group). ¹³C NMR confirms the tetrahydrofuran ring (δ 70–75 ppm) and methyl carbon (δ 25 ppm) .
  • Mass Spectrometry : Electron ionization (EI-MS) displays a molecular ion peak at m/z 102 (C₅H₁₀O₂) and fragment peaks at m/z 85 ([M–OH]⁺) and 57 ([C₃H₅O]⁺) .
  • Chromatography : GC-MS with a polar column (e.g., DB-WAX) resolves THFMA from isomers, using a temperature gradient of 40°C (hold 2 min) to 220°C at 10°C/min .

Q. What are the key physicochemical properties of THFMA relevant to experimental design?

  • Methodological Answer :
  • Boiling Point : 80–85°C at 760 mmHg (varies with purity).
  • Solubility : Miscible with polar solvents (water, ethanol) but immiscible with non-polar solvents (hexane).
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) to prevent oxidation. Thermal decomposition occurs >200°C, releasing CO and furan derivatives .

Advanced Research Questions

Q. How can contradictions in structural assignments of THFMA derivatives be resolved using combined spectroscopic and crystallographic data?

  • Methodological Answer : Conflicting NMR assignments (e.g., axial vs. equatorial methyl group positioning) arise from dynamic ring puckering. X-ray crystallography is definitive: for example, a 2015 study disproved a proposed bicyclic structure via single-crystal analysis, confirming the monocyclic tetrahydrofuran scaffold . Hybrid methods like NOESY NMR (to assess spatial proximity) and DFT calculations (to model puckering energetics) resolve ambiguities .

Q. What role does stereochemistry play in THFMA’s reactivity during cyclization reactions?

  • Methodological Answer : The stereochemistry of the hydroxyl group influences regioselectivity in acid-catalyzed cyclizations. For instance, (R)-THFMA derivatives form 5-membered lactones preferentially under BF₃·Et₂O catalysis, while (S)-isomers favor 6-membered rings due to steric hindrance . Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, enabling controlled studies of stereochemical effects .

Q. What challenges arise in synthesizing enantiomerically pure THFMA derivatives for pharmaceutical applications?

  • Methodological Answer : Racemization during synthesis is common due to the labile hydroxyl group. Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) achieves >90% enantiomeric excess (ee) . Enzymatic resolution (e.g., lipase-mediated acetylation) also isolates (R)- or (S)-THFMA with >95% ee. Stability studies under physiological pH (7.4) are critical to assess racemization in drug formulations .

Q. How can THFMA be utilized as a precursor in synthesizing bioactive compounds like fentanyl analogs?

  • Methodological Answer : THFMA’s hydroxyl group serves as a handle for functionalization. In opioid analog synthesis, it is converted to a carboxamide via reaction with isocyanate intermediates (e.g., phenyl isocyanate), followed by piperidine coupling. Purity of intermediates is validated by LC-MS to avoid neurotoxic byproducts . Reaction optimization (e.g., microwave-assisted synthesis at 100°C) reduces side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.